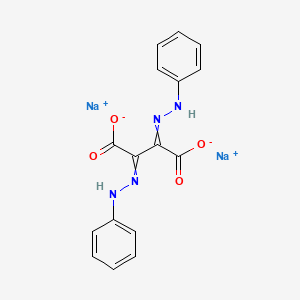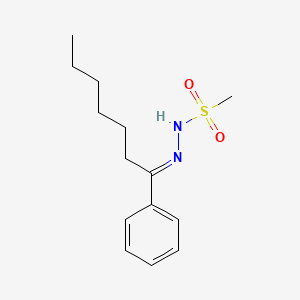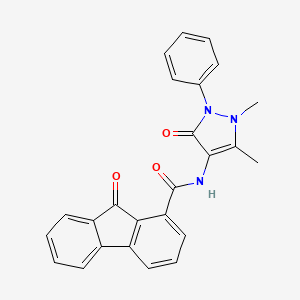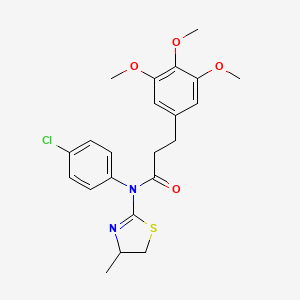
Butanedioic acid, bis(phenylhydrazono)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, bis(phenylhydrazono)-, disodium salt is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenylhydrazinylidene groups attached to a butanedioic acid backbone, with sodium ions balancing the charge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, bis(phenylhydrazono)-, disodium salt typically involves the reaction of butanedioic acid derivatives with phenylhydrazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the sodium salt. The reaction mixture is usually heated to reflux to ensure complete reaction and then cooled to precipitate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Butanedioic acid, bis(phenylhydrazono)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenylhydrazinylidene groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
Butanedioic acid, bis(phenylhydrazono)-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which Butanedioic acid, bis(phenylhydrazono)-, disodium salt exerts its effects involves interactions with specific molecular targets. The phenylhydrazinylidene groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
Butanedioic acid, 2,3-dioxo-, 1,4-diethyl ester: Another derivative of butanedioic acid with different substituents.
Methylsulfanyl derivatives of nickel bis (dicarbollide): Compounds with similar structural features but different functional groups.
Uniqueness
Butanedioic acid, bis(phenylhydrazono)-, disodium salt is unique due to its specific phenylhydrazinylidene groups and sodium salt form, which confer distinct chemical and biological properties.
属性
CAS 编号 |
549-94-0 |
|---|---|
分子式 |
C16H12N4Na2O4 |
分子量 |
370.27 g/mol |
IUPAC 名称 |
disodium;2,3-bis(phenylhydrazinylidene)butanedioate |
InChI |
InChI=1S/C16H14N4O4.2Na/c21-15(22)13(19-17-11-7-3-1-4-8-11)14(16(23)24)20-18-12-9-5-2-6-10-12;;/h1-10,17-18H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI 键 |
ZCZFDXRETZYEAC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 6-[(4-formylbenzoyl)oxymethyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B1656885.png)
![2,6-diphenyl-N-[(Z)-1-phenylethylideneamino]pyrimidin-4-amine](/img/structure/B1656886.png)

![N-[1-(4-methylphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B1656889.png)
![4-nitro-N-[(E)-(3-phenoxyphenyl)methylideneamino]aniline](/img/structure/B1656891.png)
![N-[1,4-Dioxo-3-(piperidin-1-yl)-1,4-dihydronaphthalen-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1656892.png)
![N-[(E)-(4-methylphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide](/img/structure/B1656893.png)
![5-[[3-Carboxy-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]methyl]-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid](/img/structure/B1656897.png)
![N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4-nitrobenzamide](/img/structure/B1656898.png)
![1-[3-[5-(3-Piperidin-1-ylprop-1-ynyl)-2,4-dipropoxyphenyl]prop-2-ynyl]piperidine;dihydrochloride](/img/structure/B1656900.png)
![ethyl 2-[[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B1656902.png)

